The compound can be sourced from various chemical suppliers and is often synthesized for research purposes. It falls under the category of organic compounds with the molecular formula and a molecular weight of approximately . Its IUPAC name is 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline, indicating its structural complexity and relevance in organic synthesis.
The synthesis of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can be achieved through several methods:
These methods highlight the versatility and adaptability in synthesizing this compound, making it accessible for further research.
The molecular structure of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline features a planar configuration due to the presence of the oxadiazole ring. The planarity is crucial as it influences intermolecular interactions and stability within solid-state forms.
Key Features:
The chemical reactions involving 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline include:
These reactions underline its importance as an intermediate in organic synthesis.
The mechanism of action for compounds like 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline often involves interaction with specific biological targets. The oxadiazole rings can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules such as proteins or nucleic acids .
This interaction can lead to modulation of biological pathways or inhibition of specific enzymes, contributing to its potential therapeutic effects.
The physical and chemical properties of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline are critical for its application in research:
These properties influence both its handling in laboratory settings and its behavior in biological systems.
The applications of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline span several fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its biological relevance emerged [2] [9]. The 1960s marked a pivotal milestone with the approval of Oxolamine, a 1,2,4-oxadiazole-based cough suppressant, validating the scaffold's pharmaceutical utility [2]. Subsequent decades witnessed accelerated exploration, leading to drugs like Prenoxdiazine (antitussive), Ataluren (Duchenne muscular dystrophy), and Pleconaril (antiviral) [1] [2]. The discovery of natural 1,2,4-oxadiazoles—phidianidines A/B (2011) from the sea slug Phidiana militaris and quisqualic acid from Quisqualis indica seeds—further highlighted their biological significance, exhibiting cytotoxicity and glutamate receptor affinity [2] [9].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1884 | First synthesis | N/A | Tiemann and Krüger's foundational work [9] |
1960s | Oxolamine | Cough suppression | First-in-class drug [2] |
1980s | Fasiplon | Anxiolytic | Nonbenzodiazepine mechanism [2] |
2000s | Ataluren | Genetic disorder therapy | Nonsense mutation suppression [2] |
2011 | Phidianidine A/B | Cytotoxic/neuroactive agents | Natural products with dual bioactivity [9] |
Recent advances focus on multi-target ligands, particularly for complex diseases like Alzheimer's. Derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), addressing multifactorial pathologies [3]. For instance, compound 3a (IC₅₀ = 0.0158 µM against AChE) outperforms donepezil in in vitro models [3].
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester, amide, and carbamate groups, addressing metabolic instability while preserving spatial geometry and electronic properties [1] [5]. Key advantages include:
Table 2: Bioisosteric Replacements Enabled by 1,2,4-Oxadiazoles
Original Group | 1,2,4-Oxadiazole Bioisostere | Advantage | Application Example |
---|---|---|---|
Ester | Resistance to hydrolysis | Prodrug activation [1] | |
Amide | Improved bioavailability | Kinase inhibitors [6] | |
Carbamate | Reduced CYP450 interactions | Anticonvulsant agents [5] |
In anti-Alzheimer agents, replacing labile esters with 1,2,4-oxadiazoles increased BBB permeability while maintaining AChE affinity (e.g., compound 4a in [3]). Similarly, in anticancer hybrids, this replacement improved selectivity for EGFR/BRAFV600E kinases [6].
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline exemplifies strategic innovations in heterocyclic synthesis and pharmacophore design. Its structure integrates:
Synthetic Methodology
A novel three-component condensation (1,3-diketone + acetone + amine) enables efficient assembly. The electron-withdrawing nature of the oxadiazole ring (Hammett constant σₚ = 0.575) drives regioselectivity, yielding the meta-isomer exclusively [8]:
1,3-Diketone + R-NH₂ → Enamine → Cyclohexadienone → Aromatized Aniline
Optimized conditions (molecular sieves, excess aniline, 110°C) achieve 75% yield [8], outperforming traditional amidoxime routes (<50% yield) [2].
Table 3: Synthesis Parameters for Key Derivatives
Parameter | Value | Impact on Yield |
---|---|---|
Temperature | 110°C | Maximizes imine formation rate |
Catalyst | Molecular sieves (4Å) | Absorbs H₂O, shifting equilibrium |
Aniline Equivalents | 1.5-fold excess | Ensures complete diketone consumption |
Solvent | Toluene | Facilitates azeotropic drying |
Pharmacological Significance
While direct studies of this compound are limited, structural analogs demonstrate:
Computational models predict strong target affinity due to:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: